5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine - 1016497-55-4

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-3110408
CAS Number: 1016497-55-4
Molecular Formula: C9H8FN3O
Molecular Weight: 193.181
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. These compounds are recognized for their diverse biological activities and are frequently employed as scaffolds in medicinal chemistry to develop novel therapeutic agents. [] While its specific source is not explicitly mentioned in the analyzed literature, its structural features and reported applications suggest its primary relevance within the realm of chemical synthesis and pharmacological research.

Applications
  • Building Block in Medicinal Chemistry:
    • This compound serves as a versatile scaffold in medicinal chemistry for synthesizing libraries of compounds with potential pharmacological applications. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory activity in vitro and in vivo. For example, it effectively inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-α production by human peripheral blood mononuclear cells and reduces LPS-induced pulmonary neutrophilia in rats. []
  • Relevance: While EPPA-1 possesses a more complex structure compared to 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, both compounds share the core 1,3,4-oxadiazol-2-amine moiety. This structural similarity suggests potential shared chemical properties and potential for similar biological activities. The research highlights the therapeutic potential of compounds containing this core structure, particularly in the field of anti-inflammatory drug development. []

Roflumilast

  • Compound Description: Roflumilast is a second-generation PDE4 inhibitor known for its anti-inflammatory properties. []
  • Relevance: Although structurally different from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, roflumilast's inclusion in the study alongside EPPA-1 emphasizes the relevance of exploring diverse chemical structures with PDE4 inhibitory activity. This suggests that variations around the 1,3,4-oxadiazol-2-amine core, as seen in 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, might yield compounds with desirable anti-inflammatory profiles. []

Cilomilast

  • Compound Description: Cilomilast is another second-generation PDE4 inhibitor investigated for its anti-inflammatory effects. []
  • Relevance: Similar to roflumilast, cilomilast's presence in the study emphasizes the importance of investigating various chemical structures possessing PDE4 inhibitory activity. This further suggests that modifications to the core structure of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine may lead to the development of compounds with improved anti-inflammatory properties. []

Rolipram

  • Compound Description: Rolipram is a first-generation PDE4 inhibitor recognized for its anti-inflammatory effects. []
  • Relevance: Despite being structurally different from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, rolipram's inclusion in the study, alongside other PDE4 inhibitors, underscores the continued interest in discovering and optimizing compounds with this mechanism of action. This suggests that exploring modifications and variations around the 1,3,4-oxadiazol-2-amine core of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine could be a promising avenue for developing new anti-inflammatory agents. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound serves as a precursor to energetic materials and possesses explosive properties. []
  • Relevance: This compound shares the 1,3,4-oxadiazol-2-amine core with 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine. The key difference lies in the substitution at the 5-position of the oxadiazole ring. In 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, a (3-fluorophenyl)methyl group is present, whereas in 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, it is a (5-amino-2H-tetrazol-2-yl)methyl group. This comparison highlights the impact of substituent modifications on the properties and potential applications of oxadiazole derivatives. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. It is primarily metabolized through oxidation and conjugation reactions. []
  • Relevance: Both BMS-645737 and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine contain the 1,3,4-oxadiazole ring system. BMS-645737's metabolism study highlights the biotransformation pathways common to molecules containing this ring system, which could be relevant for understanding the metabolic fate of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine. []

5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: These derivatives are a novel class of compounds explored for their antioxidant and anti-inflammatory activities. []
  • Relevance: The 1,3,4-oxadiazol-2-amine core present in these derivatives is also found in 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine. Despite different substituents at the 5-position of the oxadiazole ring, the shared core structure suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine may also possess potential antioxidant and anti-inflammatory properties. []

2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)propanamide (12b)

  • Compound Description: 12b is a specific derivative within the 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine class, displaying significant antioxidant activity, even surpassing ascorbic acid in some assays. []
  • Relevance: Although 12b has a more complex structure than 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, both share the 1,3,4-oxadiazol-2-amine moiety. This commonality suggests that modifications to the 5-position of the oxadiazole ring, as seen in 12b, can lead to enhanced antioxidant properties. This highlights the potential of modifying 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine to improve its antioxidant potential. []

3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)butanamide (14b)

  • Compound Description: 14b, another derivative from the 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine class, exhibits potent antioxidant activity and promising anti-inflammatory effects. []
  • Relevance: Despite its structural complexity compared to 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, 14b shares the 1,3,4-oxadiazol-2-amine core. This shared feature, along with its notable bioactivities, further emphasizes the potential of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine as a scaffold for developing compounds with antioxidant and anti-inflammatory properties. []
  • Compound Description: This series of oxadiazole analogues was synthesized and evaluated for antiproliferative and antimicrobial activities. []
  • Relevance: These analogues and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine belong to the same class of compounds characterized by the presence of the 1,3,4-oxadiazol-2-amine moiety. The research on these analogues underscores the potential of this class of compounds in developing new antimicrobial and anticancer agents, suggesting that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine may also warrant investigation for these activities. []

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

  • Compound Description: This compound is a specific analogue within the N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine series and showed anticancer activity, particularly against HOP-92 (Non-Small Cell Lung Cancer) cells. []
  • Relevance: 5c and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine belong to the same class of compounds defined by the 1,3,4-oxadiazol-2-amine core. The difference lies in the substituents at the 5-position of the oxadiazole ring and the presence of a pyridin-2-amine moiety in 5c. This structural similarity, combined with 5c's anticancer activity, suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine may also possess antiproliferative potential, warranting further investigation. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)

  • Compound Description: 5f, a member of the N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine series, exhibited both anticancer activity, notably against HOP-92 cells, and antifungal activity. []
  • Relevance: 5f shares structural similarities with 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, primarily the presence of the 1,3,4-oxadiazol-2-amine moiety. This, along with its dual biological activities, suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine could also be investigated for its potential as an anticancer and antifungal agent. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g)

  • Compound Description: 5g is another analogue from the N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine series and showed anticancer activity, particularly against HOP-92 cells. []
  • Relevance: 5g and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine share the 1,3,4-oxadiazol-2-amine core. This structural resemblance, along with 5g's antiproliferative activity, suggests that exploring 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine for potential anticancer properties could be a worthwhile endeavor. []

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b)

  • Compound Description: 5b, an analogue from the N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine series, displayed significant antibacterial activity. []
  • Relevance: 5b and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine share the 1,3,4-oxadiazol-2-amine moiety. This structural feature, in conjunction with 5b's antibacterial properties, highlights the potential of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine as a starting point for developing new antibacterial agents. []

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives (3-5)

  • Compound Description: These derivatives were synthesized and studied for their antimicrobial and antioxidant properties. []
  • Relevance: The 1,3,4-oxadiazol-2-amine core found in these derivatives is also present in 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine. This common structural feature suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine might also exhibit antimicrobial and antioxidant activities, warranting further investigation. []

5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivative (5d)

  • Compound Description: Among the 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, 5d showed promising antibacterial, antifungal, radical scavenging, and iron-chelating activities. []
  • Relevance: The shared 1,3,4-oxadiazol-2-amine core between 5d and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, coupled with 5d's diverse bioactivities, highlights the potential of modifying 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine to develop compounds with enhanced biological properties. []

5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is structurally characterized by its crystal structure, revealing key structural features like dihedral angles and hydrogen bonding patterns. []
  • Relevance: This compound and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine share the 1,3,4-oxadiazol-2-amine core. The structural analysis of 5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine can provide insights into the potential conformational preferences and intermolecular interactions of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, which could be valuable for understanding its physicochemical properties. []
  • Compound Description: These novel amine derivatives were synthesized as potential anticancer agents and screened against HeLa, Caco-2, and HepG2 cell lines. []
  • Relevance: These derivatives and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine share the 1,3,4-oxadiazol-2-amine core structure. The study emphasizes the potential of this core structure, with modifications, for developing anticancer agents. This suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine may also exhibit antiproliferative activity and could be a valuable lead compound for further development. []
  • Compound Description: 7a is a specific compound within the 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine series. It exhibited significant cytotoxicity against the HepG2 cell line, highlighting its potential as an anti-cancer agent. []
  • Relevance: While 7a possesses a more complex structure compared to 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, they share the core 1,3,4-oxadiazol-2-amine moiety. This structural similarity, in conjunction with 7a's potent anticancer activity, suggests that exploring the antiproliferative potential of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine might yield promising results. []
  • Compound Description: 7d, another compound from the 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine series, demonstrated significant cytotoxicity against HepG2 cell lines, indicating its potential as an anticancer agent. []
  • Relevance: Although structurally more intricate than 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, 7d shares the 1,3,4-oxadiazol-2-amine core. This commonality, along with its anticancer properties, underscores the potential of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine as a scaffold for developing new anticancer compounds. []
  • Compound Description: 7f, a derivative within the 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine series, exhibited high cytotoxicity specifically against Caco-2 cell lines, indicating potential as an anticancer agent. []
  • Relevance: While structurally distinct from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, 7f shares the 1,3,4-oxadiazol-2-amine core. This structural similarity, combined with 7f's anticancer activity, further supports the exploration of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine as a starting point for developing new anticancer agents. []

N-Acylated derivatives of 5-(2-Phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine (6a-j)

  • Compound Description: This series of derivatives was synthesized and evaluated for antimicrobial activity against S. aureus, E. coli, and C. albicans. []
  • Relevance: These derivatives and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine share the 1,3,4-oxadiazol-2-amine moiety. This structural similarity, along with their antimicrobial activity, suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine could also be studied for its potential antimicrobial effects. []

N-acetylated derivative of 5-(2-Phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine (6e)

  • Compound Description: Among the N-acylated derivatives, 6e exhibited good antibacterial properties. []
  • Relevance: While 6e has a more complex structure than 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, both contain the 1,3,4-oxadiazol-2-amine core. This structural feature, along with 6e's antibacterial activity, further supports the exploration of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine for potential antibacterial properties. []
  • Compound Description: Compounds 6c and 6e, from the N-acylated derivatives of 5-(2-Phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine, showed promising antifungal activity. []
  • Relevance: The structural similarity between 6c, 6e, and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, specifically the shared 1,3,4-oxadiazol-2-amine moiety, suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine may also possess antifungal properties and warrants further investigation in this regard. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative synthesized from isonicotinoyl-4-phenylthiosemicarbazide. Its crystal structure, characterized by intra- and intermolecular hydrogen bonds, provides insights into its structural features. []
  • Relevance: Both this compound and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine contain the 1,3,4-oxadiazol-2-amine core. Understanding the structural aspects and intermolecular interactions of N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride can offer valuable insights into the potential physicochemical properties of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole compound incorporates a 1,3,4-oxadiazole ring and was synthesized and characterized using single-crystal X-ray diffraction and NMR. []
  • Relevance: The inclusion of this compound highlights the significance of the 1,3,4-oxadiazole ring system in medicinal chemistry and its presence in various bioactive compounds. While structurally different from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, it underscores the potential of exploring diverse 1,3,4-oxadiazole derivatives for their biological activities. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives (9a-n)

  • Compound Description: These derivatives were synthesized and evaluated for their anti-cancer and antimicrobial activities. []
  • Relevance: These derivatives share the 1,3,4-oxadiazole ring system with 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine. Although structurally different, the shared ring system and the reported biological activities of these derivatives suggest that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine could also possess interesting pharmacological properties worth exploring. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivative (9j)

  • Compound Description: Compound 9j, part of the (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone series, displayed potent cytotoxicity against the MCF-7 breast cancer cell line. []
  • Relevance: Despite its structural complexity compared to 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, 9j shares the 1,3,4-oxadiazole ring. This commonality, coupled with 9j's anticancer activity, suggests that modifications to the 1,3,4-oxadiazole scaffold, as seen in 9j, can lead to potent antiproliferative agents. This highlights the potential of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine as a starting point for developing novel anticancer compounds. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivative (9n)

  • Compound Description: 9n, another derivative in the (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone series, exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent. []
  • Relevance: While 9n has a more intricate structure than 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, both share the 1,3,4-oxadiazole ring system. This shared feature, combined with 9n's anticancer activity, provides further support for investigating the antiproliferative properties of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine and exploring its potential as a lead compound for anticancer drug development. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: These novel bi-heterocyclic propanamides were synthesized and tested as potential urease inhibitors with low cytotoxicity. []
  • Relevance: Although these propanamides have a different structure than 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, they highlight the biological relevance of incorporating the 1,3,4-oxadiazole ring system in medicinal chemistry. This suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, which also contains this ring system, might be a suitable scaffold for exploring various biological activities, including enzyme inhibition. []

N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound series represents a class of SMN2 splicing modulators investigated for treating spinal muscular atrophy (SMA). They act by increasing full-length survival motor neuron (SMN) protein levels. []
  • Relevance: Although structurally distinct from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, the N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine series highlights the therapeutic potential of heterocyclic compounds containing a five-membered ring with two nitrogen atoms, similar to the 1,3,4-oxadiazole core in 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine. []

N-Methyl-5-(2-fluorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine (26)

  • Compound Description: Compound 26 is a specific derivative of the N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine class. It demonstrated significant activity in increasing full-length SMN protein production in a mouse model of SMA. []
  • Relevance: Despite the structural differences between compound 26 and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, both compounds share a common motif: a five-membered heterocyclic ring containing two nitrogen atoms. This structural similarity, combined with compound 26's promising activity in an SMA model, suggests that exploring modifications of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine could lead to the discovery of novel compounds with therapeutic potential for SMA or other diseases. []

5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine (1)

  • Compound Description: Compound 1 is a key intermediate in the synthesis of various 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives. Its reactions demonstrate the versatility of the oxadiazole scaffold for further chemical modifications. []
  • Relevance: Both compound 1 and 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine share the 1,3,4-oxadiazol-2-amine core structure, with different substituents at the 5-position. This similarity underscores the potential for diverse chemical modifications at this position, which could lead to derivatives with varying physicochemical properties and biological activities. []
  • Compound Description: These honokiol analogues were synthesized as potential viral entry inhibitors against SARS-CoV-2. []
  • Relevance: Despite structural differences from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, the inclusion of these honokiol derivatives highlights the use of 1,3,4-oxadiazole-containing molecules in medicinal chemistry, particularly in targeting viral infections. []

Honokiol derivative (6a)

  • Compound Description: Compound 6a, a honokiol analogue, demonstrated antiviral entry activity against SARS-CoV-2 in a pseudovirus model. []
  • Relevance: Though structurally distinct from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, compound 6a's inclusion highlights the potential of exploring 1,3,4-oxadiazole-containing molecules as antiviral agents. This suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, due to its structural similarity, could be investigated for potential antiviral activity. []

Honokiol derivative (6p)

  • Compound Description: 6p, a honokiol derivative, exhibited potent antiviral entry activity against SARS-CoV-2 in a pseudovirus model, suggesting its potential as a viral entry inhibitor. []
  • Relevance: Although structurally different from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, 6p's inclusion underscores the potential of 1,3,4-oxadiazole-containing molecules as antiviral agents, particularly against SARS-CoV-2. This finding suggests that exploring 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine for potential antiviral activity could be a worthwhile endeavor. []
  • Compound Description: The crystal structure of this compound has been determined, providing insights into its structural features. []
  • Relevance: While structurally different from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, this compound highlights the use of the 1,3,4-oxadiazole moiety in building diverse molecular structures, suggesting that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine could be used as a building block for generating novel compounds with potential biological activity. []
  • Compound Description: These compounds were synthesized and evaluated for their antiproliferative and antioxidant activities. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring with 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine. This structural similarity, coupled with their reported biological activities, suggests that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine might also possess interesting pharmacological properties and could be considered for further evaluation in similar biological assays. []

2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol (6e)

  • Compound Description: 6e, a substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamine, exhibited significant antiproliferative activity against various cancer cell lines, including CCRF-CEM, MCF-7, MOLT-4, T-47D, and SR. []
  • Relevance: Despite being structurally different from 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, 6e shares the 1,3,4-oxadiazole ring system. This, along with its notable antiproliferative activity, suggests that exploring the anticancer potential of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine could be worthwhile. []

Properties

CAS Number

1016497-55-4

Product Name

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C9H8FN3O

Molecular Weight

193.181

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)

InChI Key

POVVTWJLINHXTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CC2=NN=C(O2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.